

# DRAQ7: An In-Depth Technical Guide to Cell Permeability and Uptake

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## Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DRAQ7**, a far-red fluorescent viability dye. It delves into the core principles of its cell permeability and uptake, offering detailed experimental protocols and quantitative data to empower researchers in their cell-based assays.

## Core Principles of DRAQ7 Cell Permeability and Uptake

**DRAQ7** is a hydrophilic anthraquinone compound that serves as a robust marker for identifying non-viable cells.[1] Its fundamental principle of operation lies in its selective permeability. In healthy, viable cells, the intact plasma membrane acts as a barrier, preventing the entry of **DRAQ7**. [2] Consequently, live cells exhibit no fluorescence when exposed to the dye.

Conversely, in cells undergoing apoptosis, necrosis, or mechanical damage, the integrity of the plasma membrane is compromised.[3][4] This loss of membrane integrity creates pores or channels that allow **DRAQ7** to passively enter the cell. Once inside, **DRAQ7** intercalates with double-stranded DNA (dsDNA) in the nucleus, leading to a strong far-red fluorescent signal.[1] [5] This mechanism allows for a clear and rapid distinction between live and dead cell populations.[5]

Notably, **DRAQ7** is non-toxic to viable cells and does not impact their proliferation, making it suitable for long-term, real-time cell health monitoring.[3][6] This contrasts with some traditional viability dyes, like propidium iodide (PI), which can exhibit delayed toxicity or progressive leakage into live cells over time.[7][8]

## Quantitative Data

The following tables summarize the key quantitative parameters of **DRAQ7** for easy reference and experimental design.

Table 1: Spectral Properties of **DRAQ7**

Property	Wavelength (nm)	Notes
Excitation Maximum ( $\lambda_{ex}$ )	599 / 644[9]	Can be sub-optimally excited by 488 nm laser lines.[9]
Emission Maximum ( $\lambda_{em}$ )	678 / 694 (when intercalated with dsDNA)[9]	Detected using far-red filters (>660 nm).[10]

Table 2: Recommended Reagent Concentrations and Incubation Times

Application	Recommended DRAQ7 Concentration	Incubation Time	Incubation Temperature
Flow Cytometry (Viability)	1-3 $\mu$ M[9]	5-10 minutes[9][11]	Room Temperature or 37°C[3]
Flow Cytometry (DNA Content - Fixed Cells)	20 $\mu$ M[9]	5-15 minutes[9]	Room Temperature[9]
Immunofluorescence (Fixed Cells)	5-20 $\mu$ M[9]	5-30 minutes[9]	Room Temperature[9]
Real-Time Viability Assays	1.0 - 1.5 $\mu$ M[10]	Continuous[10]	37°C[10]

## Experimental Protocols

This section provides detailed methodologies for common applications of **DRAQ7**.

### Cell Viability Assessment by Flow Cytometry

This protocol outlines the steps for distinguishing live and dead cells in a suspension culture.

Materials:

- Cell suspension
- Phosphate-Buffered Saline (PBS), azide-free
- **DRAQ7™** (0.3 mM stock solution)
- Flow cytometer

Procedure:

- Harvest and wash cells with PBS.
- Resuspend cells in PBS at a concentration of  $\leq 5 \times 10^5$  cells/mL.[3]
- Add **DRAQ7™** to a final concentration of 1-3  $\mu$ M. For example, add 5  $\mu$ L of 0.3 mM **DRAQ7™** to 0.5 mL of cell suspension for a final concentration of 3  $\mu$ M.[3][9]
- Gently mix and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[9][11]
- Analyze the samples on a flow cytometer without washing.[3] Excite with a 488 nm or 633/647 nm laser and collect emission using a longpass filter above 660 nm (e.g., 695LP or 780/60 BP).[3][12]

### Nuclear Counterstaining in Immunofluorescence

This protocol describes the use of **DRAQ7** as a nuclear counterstain for fixed and permeabilized cells.

**Materials:**

- Cells grown on coverslips or in microplates
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary and fluorescently-labeled secondary antibodies
- **DRAQ7™** (0.3 mM stock solution)
- PBS

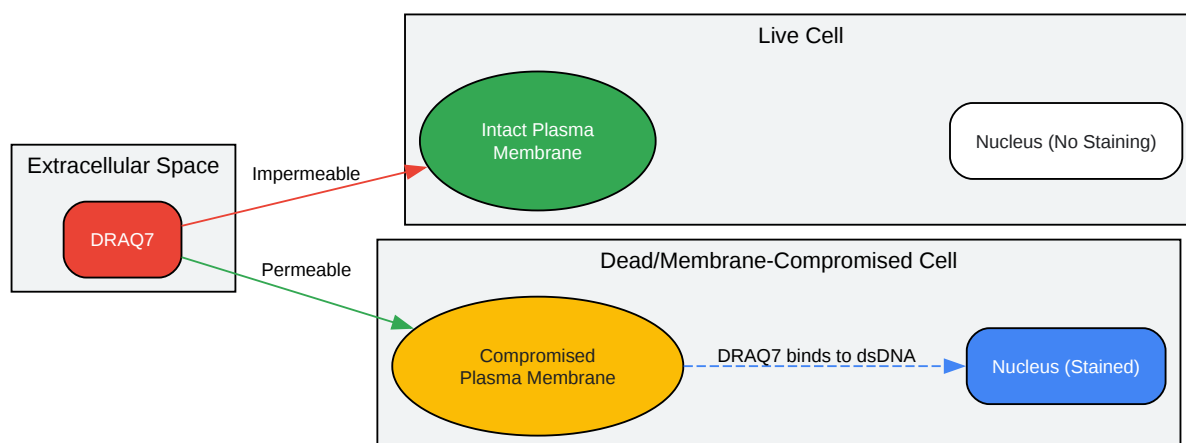
**Procedure:**

- Fix cells with 4% PFA for 15-30 minutes at room temperature.[\[3\]](#)
- Wash three times with PBS.
- Permeabilize cells with 0.1% Triton X-100 for 10-15 minutes.
- Wash three times with PBS.
- Block non-specific antibody binding with blocking buffer for 1 hour.
- Incubate with primary antibody at the recommended dilution.
- Wash three times with PBS.
- Incubate with fluorescently-labeled secondary antibody at the recommended dilution.
- Wash three times with PBS.
- Dilute **DRAQ7™** to a final concentration of 5-20  $\mu$ M in PBS.[\[9\]](#)

- Incubate cells with the **DRAQ7™** solution for 5-30 minutes at room temperature, protected from light.[9]
- Wash three times with PBS.
- Mount coverslips or image the microplate on a fluorescence microscope or high-content imaging system.

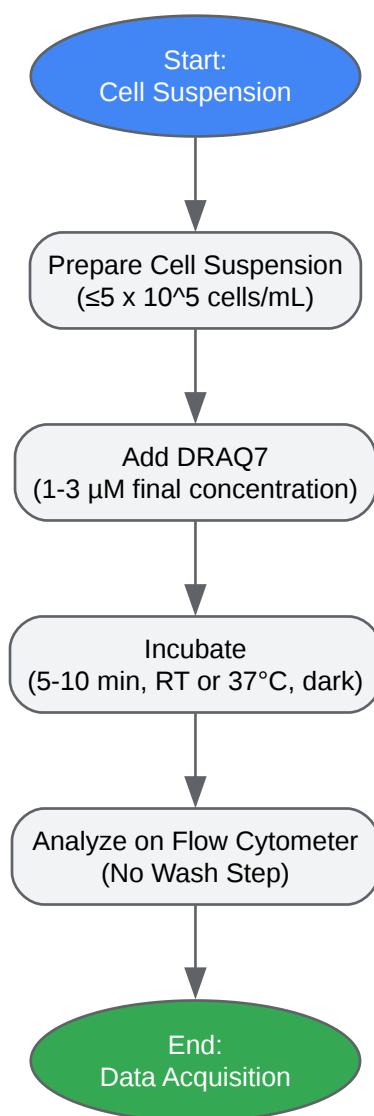
## Visualizations

The following diagrams illustrate key concepts and workflows related to **DRAQ7**.



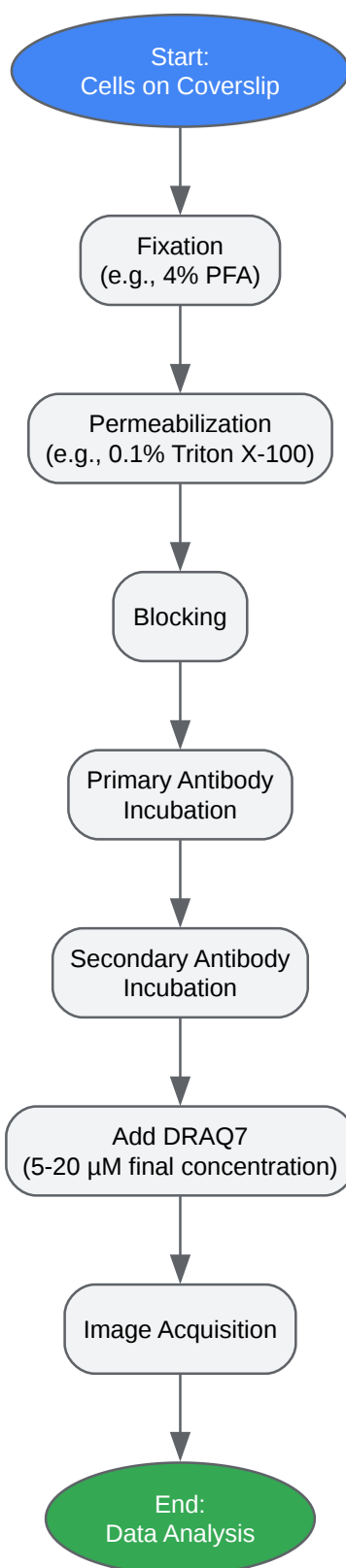
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Caption: Principle of **DRAQ7** uptake in live versus dead cells.



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Caption: Experimental workflow for cell viability analysis using **DRAQ7** in flow cytometry.



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Caption: Experimental workflow for nuclear counterstaining with **DRAQ7** in immunofluorescence.

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